9-(2-furylmethyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimido[2,1-f]purine-dione family, characterized by a fused tricyclic scaffold with substitutions at positions 3, 7, and 7. The 2-furylmethyl group at position 9 introduces aromatic heterocyclic diversity, while the 2-oxopropyl substituent at position 3 provides a ketone functional group that may influence hydrogen bonding and solubility. The 1,7-dimethyl groups contribute to steric and electronic modulation.
Properties
IUPAC Name |
9-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-11-7-21(10-13-5-4-6-27-13)17-19-15-14(22(17)8-11)16(25)23(9-12(2)24)18(26)20(15)3/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHMHEHXXOYPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-furylmethyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. While specific synthetic routes for this compound are not extensively documented in the literature, related purine derivatives have been synthesized using methods that include:
- Condensation Reactions : Utilizing appropriate starting materials to form the purine core.
- Functionalization : Introduction of substituents such as furan and oxopropyl groups through nucleophilic substitution or electrophilic addition reactions.
Antiproliferative Effects
Research has indicated that purine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cytotoxicity against Tumor Cells : Compounds structurally similar to this compound have shown promising results in inhibiting the growth of cancer cells such as HeLa and CFPAC-1. The IC50 values for these compounds were reported to be in the low micromolar range (e.g., IC50 = 0.79 µM for a related compound) .
The mechanisms underlying the antiproliferative effects of purine derivatives often involve:
- Induction of Apoptosis : Many studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells. The Annexin V assay is commonly used to assess apoptosis induction.
- Cell Cycle Arrest : Some purine derivatives cause cell cycle arrest at specific phases (e.g., G1 or G2/M), leading to inhibited cell division.
Case Studies
Several case studies have focused on the biological activity of purine derivatives:
-
Study on Bis-Pyrrolo[2,3-d]pyrimidines : A study evaluated the antiproliferative activity of bis-pyrrolo compounds and found that structural modifications significantly affected their cytotoxicity against cancer cells .
Compound Cell Line IC50 (µM) 5f HeLa 0.98 5f CFPAC-1 0.79 - Antiviral Activity : Some purine derivatives have also been studied for their antiviral properties against herpes simplex virus type 1 (HSV-1), demonstrating significant efficacy even against acyclovir-resistant strains .
Research Findings
Recent research has emphasized the structure–activity relationship (SAR) of purine derivatives:
- Structural Modifications : Variations in substituents on the purine ring can lead to enhanced biological activity. For instance, introducing aromatic linkers or modifying functional groups can improve cytotoxicity while reducing toxicity to normal cells .
- Comparative Studies : Comparative evaluations between different classes of purines and pyrimidines highlight that cyclic amines generally exhibit better activity than their linear counterparts .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of purine compounds, including the tetrahydropyrimido derivatives like the one , exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research has shown that certain purine derivatives have high cytotoxic effects against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cell lines. The mechanism often involves the induction of apoptosis through various pathways including the modulation of key signaling molecules involved in cell survival and proliferation .
Antiviral Properties
Another promising application is in the field of virology. The compound's structural features suggest potential efficacy against viral pathogens:
- Targeting SARS-CoV-2 : Investigations into compounds similar to 9-(2-furylmethyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have been directed towards their ability to inhibit viral replication. Studies have demonstrated that modifications to purine structures can enhance binding affinity to viral enzymes crucial for replication, thereby serving as a basis for designing antiviral agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Key modifications can lead to enhanced biological activity:
| Modification | Effect on Activity |
|---|---|
| Alkyl substitutions | Increased lipophilicity and cell membrane penetration |
| Functional group variations | Altered binding affinity to target proteins |
| Ring structure modifications | Improved stability and bioavailability |
Case Study 1: Anticancer Efficacy
In a controlled study examining the effects of purine derivatives on cancer cell lines:
- Objective : To evaluate the cytotoxic effects of this compound.
- Methodology : Various concentrations were tested on 4T1 and COLO201 cells over 48 hours.
- Results : The compound exhibited a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antiviral Activity
A recent study focused on the antiviral potential against SARS-CoV-2:
- Objective : To assess the inhibitory effects of purine derivatives on viral replication.
- Methodology : In vitro assays were conducted using Vero E6 cells infected with SARS-CoV-2.
- Results : The compound demonstrated significant antiviral activity with a reduction in viral load by over 80% at optimal concentrations.
Comparison with Similar Compounds
Structural Similarities and Differences
The core pyrimido[2,1-f]purine-dione scaffold is conserved across analogs, but substituent variations critically alter properties:
Key Observations :
- The 2-furylmethyl group in the target compound offers a smaller aromatic system compared to bulkier substituents like 4-fluorophenyl or benzyl groups . This may reduce steric hindrance in binding pockets.
- The 2-oxopropyl substituent introduces a ketone, distinct from the methylbenzyl (hydrophobic) or ethenyl (π-system) groups in analogs .
Physicochemical and Spectroscopic Properties
While explicit data for the target compound are unavailable, trends from analogs suggest:
- Melting Points : Pyrimido[2,1-f]purine-diones with alkyl/alkenyl substituents (e.g., compound 24: 203–206°C) exhibit higher melting points than those with polar groups .
- Solubility : The 2-oxopropyl group may enhance water solubility compared to purely hydrophobic substituents (e.g., 2-methylbenzyl in ).
- UV/IR Profiles : The ketone (C=O) in the target compound would show strong IR absorption near 1,700 cm⁻¹, similar to other diones .
Bioactivity and Structure-Activity Relationships (SAR)
- Kinase and PDE Inhibition : Analogs with extended alkyl chains (e.g., compound 5 ) show higher PDE4B1/PDE10A inhibition, whereas aromatic substituents (e.g., 4-fluorophenyl in ) may favor kinase targeting.
- Receptor Affinity : Methyl and benzyl groups at position 3 enhance 5-HT receptor binding, but the 2-oxopropyl group’s polarity might shift selectivity toward other targets .
- Similarity Indexing : Using Tanimoto coefficients (e.g., ~70% similarity observed in aglaithioduline vs. SAHA ), the target compound’s furan and ketone groups may align with pharmacophores for HDAC or kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
